An In-Depth Technical Guide to 2-(Azetidin-1-yl)ethan-1-amine
An In-Depth Technical Guide to 2-(Azetidin-1-yl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Azetidin-1-yl)ethan-1-amine is a diamine containing a four-membered azetidine ring. This structural motif is of growing interest in medicinal chemistry due to the unique conformational constraints and physicochemical properties imparted by the strained azetidine ring. This document provides a comprehensive overview of the known chemical properties, available synthesis strategies, and safety information for 2-(Azetidin-1-yl)ethan-1-amine. While specific biological activity and detailed experimental protocols for this particular molecule are not extensively documented in publicly available literature, this guide consolidates the existing data and provides a framework for its potential application in research and drug discovery.
Chemical Properties
2-(Azetidin-1-yl)ethan-1-amine, with the chemical formula C₅H₁₂N₂, is a liquid at room temperature. Its core structure consists of an ethylamine chain attached to the nitrogen atom of an azetidine ring. The presence of two nitrogen atoms, a primary amine and a tertiary amine within the azetidine ring, dictates its basicity and reactivity.
Table 1: Physicochemical Properties of 2-(Azetidin-1-yl)ethan-1-amine
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂ | [1][2] |
| Molecular Weight | 100.16 g/mol | [1][2] |
| CAS Number | 795299-77-3 | [2] |
| Appearance | Liquid | |
| Predicted Boiling Point | 155.1 ± 8.0 °C | [3] (Predicted) |
| Predicted Density | 0.969 ± 0.06 g/cm³ | [3] (Predicted) |
| Predicted pKa | 9.62 ± 0.10 | [3] (Predicted) |
| Predicted XlogP | -0.3 | [3] |
| Storage Temperature | Refrigerator (2-8°C) |
Synthesis
A plausible synthetic route could involve the reaction of azetidine with a 2-haloethylamine derivative (e.g., 2-bromoethylamine hydrobromide) in the presence of a base to facilitate the N-alkylation. The primary amine of the ethylamine moiety would likely require a protecting group (e.g., Boc or Cbz) to prevent side reactions, which would then be removed in a final step.
Another potential strategy is the reductive amination of an azetidine-containing aldehyde or ketone with ammonia or a protected amine equivalent.
The synthesis of related azetidin-2-one derivatives often involves the Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine.[4] However, this method is for the synthesis of the lactam and not the saturated azetidine amine.
A general workflow for a potential synthesis is outlined below.
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for 2-(Azetidin-1-yl)ethan-1-amine is not available in the surveyed literature. However, predicted mass spectrometry data and general characteristics for related compounds can provide an indication of the expected spectral features.
Mass Spectrometry: Predicted mass spectral data suggests the following adducts and their corresponding m/z values:
-
[M+H]⁺: 101.10733
-
[M+Na]⁺: 123.08927
-
[M-H]⁻: 99.092774
-
[M]⁺: 100.09950[3]
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the azetidine ring and the ethylamine chain. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field.
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¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbons bonded to the nitrogen atoms will be deshielded compared to simple alkanes.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. C-N stretching and N-H bending vibrations would also be present.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 2-(Azetidin-1-yl)ethan-1-amine is primarily governed by the nucleophilicity of its primary and tertiary amine groups. The primary amine can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. The tertiary amine within the azetidine ring can also participate in reactions such as quaternization.
The azetidine ring itself is a valuable scaffold in medicinal chemistry. Its strained four-membered ring structure provides conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.[5] The incorporation of an azetidine moiety can also influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Azetidine-containing compounds have been investigated for a wide range of biological activities.[6]
While no specific biological targets or mechanisms of action have been reported for 2-(Azetidin-1-yl)ethan-1-amine, its structural features suggest it could be a useful building block in the synthesis of more complex molecules with potential therapeutic applications. The diamine functionality allows for the introduction of diverse substituents, making it a versatile scaffold for creating chemical libraries for high-throughput screening.
Safety and Handling
2-(Azetidin-1-yl)ethan-1-amine is classified as a hazardous substance. The available safety data indicates the following hazards:
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor |
| Acute toxicity, Oral | H302: Harmful if swallowed |
| Serious eye damage | H318: Causes serious eye damage |
Precautionary Measures:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P233: Keep container tightly closed.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
2-(Azetidin-1-yl)ethan-1-amine is a chemical entity with potential as a building block in medicinal chemistry and drug discovery. While a comprehensive experimental dataset for its chemical and biological properties is currently lacking in the public domain, this guide consolidates the available information. Further research is warranted to fully characterize this compound, including the development of detailed and optimized synthetic protocols, thorough spectroscopic analysis, and exploration of its biological activity. Such studies would provide a more complete understanding of its potential applications for researchers and drug development professionals.
Experimental Protocols
As no specific, detailed experimental protocols for the synthesis or analysis of 2-(Azetidin-1-yl)ethan-1-amine were found in the surveyed literature, this section cannot be completed. Researchers should refer to general methods for the synthesis and characterization of N-substituted azetidines and adapt them accordingly. For instance, a general procedure for the synthesis of azetidin-2-ones involves the reaction of an imine with chloroacetyl chloride in the presence of a base like triethylamine in a suitable solvent such as 1,4-dioxane.[1] The reaction progress is typically monitored by Thin Layer Chromatography (TLC), and the final product is purified by recrystallization.[1] Spectroscopic characterization would then be performed using techniques like FT-IR, ¹H NMR, and ¹³C NMR.[1]
Mandatory Visualizations
Due to the lack of specific information on signaling pathways or detailed experimental workflows directly involving 2-(Azetidin-1-yl)ethan-1-amine, no relevant diagrams can be generated at this time. The provided synthesis workflow diagram is a generalized representation based on common organic chemistry principles.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. americanelements.com [americanelements.com]
- 3. PubChemLite - 2-(azetidin-1-yl)ethan-1-amine (C5H12N2) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. The chemistry and biological potential of azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
